Direct Yellow 120

描述

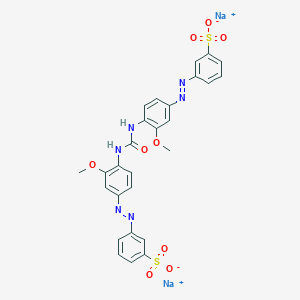

Direct Yellow 120, also known as C.I. This compound, is an organic dye commonly used in the textile industry. It is known for its vibrant yellow color and excellent solubility in water and alcohol. The chemical formula for this compound is C27H22N6Na2O9S2, and it has a molecular weight of 684.61 g/mol . This compound is primarily used for dyeing cotton, silk, and other natural fibers, providing bright and stable colors.

准备方法

Direct Yellow 120 is typically synthesized through a series of chemical reactions involving nitrobenzene and 3-amino-4-methoxybenzenesulfonamide. The synthesis process includes the following steps :

Nitration: Nitrobenzene is nitrated to form dinitrobenzene.

Reduction: The dinitrobenzene is then reduced to form diamino compounds.

Coupling Reaction: The diamino compounds undergo a coupling reaction with 3-amino-4-methoxybenzenesulfonamide to form the final dye.

Industrial production of this compound involves these steps on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

化学反应分析

Ozonation

Direct Yellow 120’s azo bonds are susceptible to oxidative cleavage. Ozone (O₃) reacts with the dye’s chromophores, leading to decolorization and reduced chemical oxygen demand (COD). A study on analogous azo dyes (e.g., Direct Yellow 12) demonstrated:

-

Decolorization Efficiency : Up to 82.9% under optimized conditions (pH 8.29, 34.5°C) .

-

Kinetics : Pseudo-first-order kinetics with rate constants dependent on ozone concentration and pH.

Reaction Mechanism :

Microbial Reduction

Bacterial consortia (e.g., Pseudomonas aeruginosa) degrade azo dyes via enzymatic cleavage of -N=N- bonds. For this compound:

-

Key Enzymes : Azoreductases catalyze reductive cleavage under aerobic/anaerobic conditions.

-

Byproducts : Sulfanilic acid derivatives and aromatic amines .

Palladium-Catalyzed Reactions

While not directly studied for this compound, Pd-based catalysts facilitate hydrogenation and oxidation of azo dyes. For example:

-

Hydrogen Peroxide Synthesis : PdH surfaces promote H₂O₂ formation via O₂ hydrogenation, a reaction relevant to dye degradation .

-

Mechanism :

Etherification

Post-synthesis treatments with monochloroethane introduce ethoxy groups, enhancing dye stability and solubility:

Environmental and Reactivity Considerations

科学研究应用

Direct Yellow 120 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying dye adsorption and degradation processes.

Biology: Employed in biological staining techniques to visualize cellular components.

Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.

作用机制

The mechanism of action of Direct Yellow 120 involves its ability to bind to various substrates through electrostatic interactions, hydrogen bonding, and π-π interactions. These interactions enable the dye to adhere to fibers and other materials, providing stable and vibrant colors. The molecular targets and pathways involved in these interactions depend on the specific application and substrate.

相似化合物的比较

Direct Yellow 120 can be compared with other similar compounds, such as:

Direct Yellow 12: Similar in structure and used for similar applications, but with different solubility and stability properties.

Direct Yellow 27: Another azo dye with good light fastness and used in textile dyeing.

Direct Yellow 11: Used as an alternative in biological staining assays and has similar adsorption properties

This compound is unique due to its specific chemical structure, which provides excellent solubility and stability, making it highly suitable for various industrial and scientific applications.

生物活性

Direct Yellow 120 (DY120), a synthetic dye belonging to the azo dye family, is widely used in various industries, including textiles and food. Understanding its biological activity is crucial due to its implications for human health and environmental safety. This article delves into the biological effects of this compound, supported by empirical data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-) which is responsible for its vibrant color. The chemical structure can be represented as follows:

This compound exhibits solubility in water, making it suitable for various applications but also raising concerns about its potential biological effects.

Toxicological Studies

Research has highlighted several toxicological aspects of this compound:

- Cytotoxicity : Studies have shown that DY120 can induce cytotoxic effects in various cell lines. For instance, a study demonstrated that exposure to this compound resulted in reduced cell viability in human liver cells (HepG2) at concentrations above 50 mg/L, indicating a dose-dependent response .

- Genotoxicity : this compound has been evaluated for its genotoxic potential. In vitro assays revealed that the dye could cause DNA damage in bacterial and mammalian cells, suggesting a mutagenic risk associated with its use .

- Behavioral Effects : A review of synthetic food dyes, including this compound, indicated potential associations with hyperactivity and attention deficits in children. Clinical trials found that children exposed to certain synthetic dyes exhibited increased behavioral issues, raising concerns about their dietary intake .

Environmental Impact

The environmental persistence of this compound poses risks to aquatic ecosystems. Studies have indicated that the dye can accumulate in water bodies, leading to toxic effects on aquatic organisms. For example, exposure to this compound was linked to reduced growth rates and reproductive success in fish species .

Case Studies

-

Case Study on Aquatic Toxicity :

In a controlled study examining the effects of this compound on zebrafish embryos, researchers observed significant developmental abnormalities at concentrations exceeding 10 mg/L. The findings underscored the dye's potential to disrupt endocrine functions in aquatic species . -

Clinical Observations :

A cohort study involving children consuming foods colored with synthetic dyes reported a correlation between high intake of these dyes and increased incidences of attention-deficit hyperactivity disorder (ADHD) symptoms. This study specifically noted this compound as one of the contributing factors .

Table 1: Cytotoxic Effects of this compound on Cell Lines

| Cell Line | Concentration (mg/L) | Viability (%) |

|---|---|---|

| HepG2 | 10 | 90 |

| HepG2 | 50 | 70 |

| HepG2 | 100 | 40 |

| A549 | 10 | 85 |

| A549 | 50 | 60 |

| A549 | 100 | 30 |

Table 2: Behavioral Impacts Associated with Synthetic Dyes

| Study Type | Sample Size | Positive Response (%) | Negative Response (%) |

|---|---|---|---|

| Clinical Trial | <20 | 46.7 | 53.3 |

| Cohort Study | >100 | 33.3 | 66.7 |

属性

IUPAC Name |

disodium;3-[[3-methoxy-4-[[[2-methoxy-4-[(3-sulfophenyl)diazenyl]anilino]-oxidomethylidene]amino]phenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6O9S2.2Na/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZGSFUTGDGCSC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。